H-Leu-Ala-xiHyp-nTyr-Ile-OH
Description
H-Leu-Ala-xiHyp-nTyr-Ile-OH is a synthetic pentapeptide containing non-standard amino acid residues. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from its systematic name:
- Leucine (Leu): A hydrophobic branched-chain amino acid.
- Alanine (Ala): A small aliphatic residue.
- xiHyp: Likely a modified hydroxyproline variant (e.g., isomeric or functionalized proline derivative).
- nTyr: Presumably nitrotyrosine, a post-translational modification associated with oxidative stress signaling .
- Isoleucine (Ile): Another branched-chain hydrophobic residue.
However, the absence of explicit data in the evidence limits further mechanistic insights.
Properties
Molecular Formula |
C28H43N5O8 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C28H43N5O8/c1-6-15(4)22(28(40)41)31-26(38)23(17-7-9-18(34)10-8-17)32-25(37)21-12-19(35)13-33(21)27(39)16(5)30-24(36)20(29)11-14(2)3/h7-10,14-16,19-23,34-35H,6,11-13,29H2,1-5H3,(H,30,36)(H,31,38)(H,32,37)(H,40,41)/t15-,16-,19?,20-,21-,22-,23-/m0/s1 |
InChI Key |
ICBGMAZKTBDKFD-ASCGZDEHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)[C@@H]2CC(CN2C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(C1=CC=C(C=C1)O)NC(=O)C2CC(CN2C(=O)C(C)NC(=O)C(CC(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Leu-Ala-xiHyp-nTyr-Ile-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, with its protecting group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product.
Chemical Reactions Analysis
Types of Reactions
H-Leu-Ala-xiHyp-nTyr-Ile-OH can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like tyrosine.
Reduction: Reduction reactions can affect disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common.
Substitution: Various amino acid derivatives can be used under standard peptide synthesis conditions.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of tyrosine can lead to the formation of dityrosine.
Scientific Research Applications
H-Leu-Ala-xiHyp-nTyr-Ile-OH has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modifications.
Biology: Investigated for its potential biological activities, such as antioxidant properties.
Medicine: Explored for therapeutic applications, including as a potential drug candidate.
Industry: Utilized in the development of peptide-based materials and products.
Mechanism of Action
The mechanism of action of H-Leu-Ala-xiHyp-nTyr-Ile-OH involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For example, it may exhibit antioxidant activity by scavenging free radicals or inhibiting oxidative enzymes.
Comparison with Similar Compounds
(1) Residue Modifications
- This compound : Unique modifications (xiHyp, nTyr) may enhance oxidative stability or binding specificity compared to unmodified peptides like H-Leu-Ala-OH . Nitrotyrosine (nTyr) is associated with inflammatory signaling, absent in standard Tyr-containing peptides like H-Ala-Ala-Ala-Tyr-OH .
- H-LEU-MET-TYR-PRO-THR-TYR-LEU-LYS-OH : Contains methionine (sulfur-containing) and proline (rigid structure), contrasting with the linearity of this compound .
(2) Molecular Weight and Complexity
- H-Ala-Ala-Tyr-Ala-Ala-OH (MW 465.50) shares a similar chain length but lacks non-standard residues, highlighting the functional novelty of xiHyp/nTyr incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
